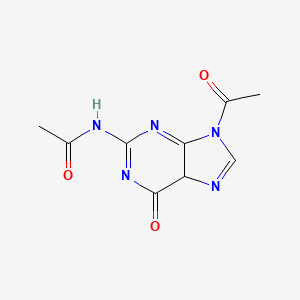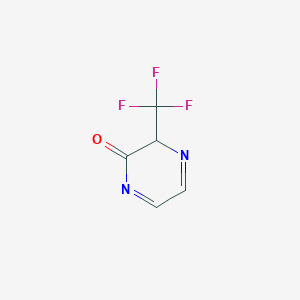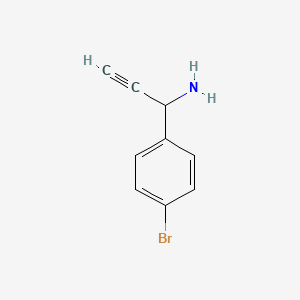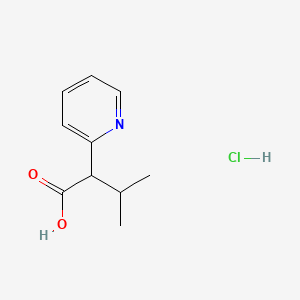
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide, also known as N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide, is a chemical compound with the molecular formula C9H9N5O3 and a molecular weight of 235.20 g/mol . It appears as a white to off-white powder and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide can be synthesized from guanine nucleosides through acetylation using acetic anhydride and acetic acid . The reaction typically involves heating the reactants to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure proper mixing, heating, and purification of the final product. The compound is often produced as an intermediate for the synthesis of antiviral drugs such as acyclovir .
Chemical Reactions Analysis
Types of Reactions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.
Scientific Research Applications
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for antiviral drugs, the compound undergoes further chemical transformations to produce active antiviral agents. These agents inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA .
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-6-oxo-5H-purin-2-yl)acetamide
- N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide
- N-(2,9-diacetylguanine)
Uniqueness
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of antiviral drugs and other pharmaceutical compounds .
Properties
Molecular Formula |
C9H9N5O3 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide |
InChI |
InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3,6H,1-2H3,(H,11,13,15,17) |
InChI Key |
VDDGSTLVGSEPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)

![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)

![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)

![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B15134380.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate](/img/structure/B15134389.png)
![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)

![N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2](/img/structure/B15134409.png)
